ERα Relative Binding Affinity (RBA): 3,4-Diphenyl-7-hydroxycoumarin vs. 4-Phenyl and 4-(4-Hydroxyphenyl) Analogs
In a direct head-to-head comparative study by Kirkiacharian et al. (2004), 3,4-diphenyl-7-hydroxycoumarin (11c) was evaluated alongside its closest structural analogs—4-phenyl-7-hydroxycoumarin (11a) and 4-(4-hydroxyphenyl)-7-hydroxycoumarin (11b)—for relative binding affinity (RBA) to human ERα and ERβ using a standardized competition assay with estradiol as reference (RBA = 100). Compound 11a (4-phenyl) showed zero detectable binding to either receptor (RBA α = 0; RBA β = 0). Compound 11b (4-(4-hydroxyphenyl)) exhibited only trace ERβ binding (RBA α = 0; RBA β = 0.2). In stark contrast, 3,4-diphenyl-7-hydroxycoumarin (11c) displayed an RBA of 56 for ERα and 5.0 for ERβ, representing a gain from zero to substantial affinity for ERα and an approximately 11-fold selectivity for ERα over ERβ [1]. The paper explicitly states that the second phenyl group at position 3 'leads to a significant improvement of the RBAs to both ERs but with 10 times more selectivity to ERα than ERβ' [1].
| Evidence Dimension | Relative Binding Affinity (RBA) to human estrogen receptors ERα and ERβ (estradiol = 100) |
|---|---|
| Target Compound Data | Compound 11c (3,4-diphenyl-7-hydroxycoumarin): RBA ERα = 56; RBA ERβ = 5.0; ERα/ERβ selectivity ratio ≈ 11.2 |
| Comparator Or Baseline | Comparator 1: Compound 11a (4-phenyl-7-hydroxycoumarin): RBA ERα = 0; RBA ERβ = 0. Comparator 2: Compound 11b (4-(4-hydroxyphenyl)-7-hydroxycoumarin): RBA ERα = 0; RBA ERβ = 0.2 |
| Quantified Difference | ERα RBA: 56 vs. 0 (both comparators) — gain from zero to measurable binding. ERβ RBA: 5.0 vs. 0 (11a) and 5.0 vs. 0.2 (11b), a 25-fold increase over 11b. The 3,4-diphenyl substitution uniquely confers ERα binding activity absent in mono-phenyl or 4-hydroxyphenyl analogs. |
| Conditions | Competition binding assay; human recombinant ERα and ERβ; incubation 24 h at 0 °C; reference standard estradiol (RBA = 100 for both receptors). Published in Il Farmaco, 2004. |
Why This Matters
This dramatic SAR cliff—from zero binding to RBA 56 at ERα—means that procurement of any 7-hydroxycoumarin variant other than the specific 3,4-diphenyl-substituted compound will fail to engage ERα in any screening or mechanistic study, making compound identity non-negotiable for ER-targeted research.
- [1] Kirkiacharian S, Lormier AT, Chidiack H, Bouchoux F, Cérède E. Synthesis and binding affinity to human α and β estrogen receptors of various 7-hydroxycoumarins substituted at 4- and 3,4- positions. Il Farmaco. 2004;59(12):981-986. doi:10.1016/j.farmac.2004.08.004. PMID: 15598433. View Source
